![molecular formula C15H15N3O3 B1679444 4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 5,6-dihydro-5-methyl-6-oxo-, ethyl ester CAS No. 78756-03-3](/img/structure/B1679444.png)
4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 5,6-dihydro-5-methyl-6-oxo-, ethyl ester
Overview
Description
“4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 5,6-dihydro-5-methyl-6-oxo-, ethyl ester” is a chemical compound . It is also known as “ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate” or "flumazenil" .
Synthesis Analysis
In an attempt to synthesize new derivatives of imidazo[1,5-a][1,5]benzodiazepine-3-carboxylic acid esters by activation of the amide group of the heterocycle to iminophosphate and its cyclocondensation with ethyl isocyanoacetate, unexpected 5-substituted ethyl oxazole-4-carboxylates were obtained as the main products .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 643.6±65.0 °C . Its pKa is predicted to be 0.94±0.20 .
Mechanism of Action
Target of Action
Ro 14-7437, also known as 4H-Imidazo(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, 5,6-dihydro-5-methyl-6-oxo-, ethyl ester or Ro-14-7437, is a potent and selective potentiating antagonist of Midazolam . Midazolam is a short-acting benzodiazepine that is commonly used as a sedative, anxiolytic, muscle relaxant, and anticonvulsant. The primary target of Ro 14-7437 is therefore the GABA (gamma-aminobutyric acid) receptor, which is the same target as Midazolam.
Mode of Action
Ro 14-7437 acts as a potentiating antagonist of Midazolam, which means it enhances the effects of Midazolam on the GABA receptor . GABA receptors are inhibitory neurotransmitter receptors, and their activation leads to hyperpolarization of the neuron, making it less likely to fire an action potential. By enhancing the effects of Midazolam, Ro 14-7437 increases the inhibitory effects on neuronal firing.
Biochemical Pathways
The biochemical pathway primarily affected by Ro 14-7437 is the GABAergic pathway. This pathway involves the synthesis, release, and reuptake of GABA, as well as the activation of GABA receptors. By potentiating the effects of Midazolam, Ro 14-7437 enhances the activation of GABA receptors, leading to increased inhibition of neuronal firing .
Result of Action
The result of Ro 14-7437’s action is an increase in the inhibitory effects on neuronal firing. This can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ro 14-7437 plays a significant role in biochemical reactions, particularly in the context of its interaction with Midazolam It acts as a potentiating antagonist, meaning it enhances the effects of Midazolam
Cellular Effects
The effects of Ro 14-7437 on various types of cells and cellular processes are complex and multifaceted. It influences cell function by modulating the activity of Midazolam
Molecular Mechanism
The molecular mechanism of action of Ro 14-7437 involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It exerts its effects at the molecular level, but the detailed mechanism is still being elucidated.
Dosage Effects in Animal Models
The effects of Ro 14-7437 vary with different dosages in animal models
properties
IUPAC Name |
ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRWUCKESPKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=CC=CC=C3N2C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999991 | |
Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78756-03-3 | |
Record name | Ro 14-7437 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUORO FLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP61C9NWB0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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